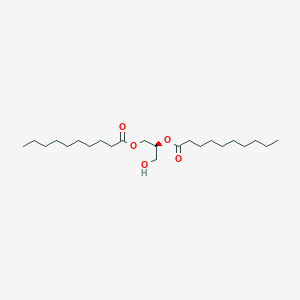

1,2-Didecanoyl-sn-glycerol

Description

Properties

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209260 | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-49-0 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Biological Role of 1,2-Didecanoyl-sn-glycerol in Cell Signaling: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological function and experimental application of 1,2-Didecanoyl-sn-glycerol (1,2-DDG), a pivotal tool for researchers, scientists, and drug development professionals investigating diacylglycerol (DAG)-mediated cell signaling pathways. With full editorial control, this document is structured to offer a comprehensive and scientifically rigorous resource, emphasizing causality in experimental design and self-validating protocols.

Introduction: Unraveling the Second Messenger Landscape with 1,2-Didecanoyl-sn-glycerol

In the intricate web of cellular communication, second messengers play a crucial role in amplifying and diversifying signals initiated by extracellular stimuli. Among these, sn-1,2-diacylglycerol (DAG) is a key lipid second messenger that activates a host of downstream effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[1] The transient and localized nature of endogenous DAG production, however, presents a significant challenge for researchers seeking to dissect its precise roles in cellular processes.

1,2-Didecanoyl-sn-glycerol (1,2-DDG) is a synthetic, cell-permeable analog of DAG that serves as an invaluable tool to circumvent this challenge.[2][3] Its well-defined chemical structure and ability to mimic endogenous DAG allow for the controlled and sustained activation of DAG-sensitive signaling pathways, providing a powerful means to investigate the downstream consequences of their activation.[1] While much of the literature utilizes the closely related analog 1,2-dioctanoyl-sn-glycerol (DiC8), the biological activities of 1,2-DDG are expected to be similar, and data from DiC8 studies are often used as a proxy.[2][4] This guide will delve into the molecular mechanisms of 1,2-DDG action, its experimental applications, and detailed protocols for its use in cell signaling research.

Mechanism of Action: Mimicking the Endogenous Signal

The primary biological function of 1,2-DDG is to act as a surrogate for endogenous sn-1,2-DAG, which is typically generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[5] The signaling cascade is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of PLC.

Activation of Protein Kinase C (PKC)

1,2-DDG directly activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1] This activation is a multi-step process:

-

Binding to the C1 Domain: 1,2-DDG binds to the tandem C1 domains (C1A and C1B) located in the regulatory region of PKC.[6] This binding event is crucial for the subsequent activation steps.

-

Translocation to the Membrane: The binding of 1,2-DDG induces a conformational change in the PKC molecule, exposing its membrane-binding domains. This facilitates the translocation of PKC from the cytosol to the cellular membrane where its substrates are located.[7]

-

Kinase Activation: Once at the membrane, the pseudosubstrate domain is released from the catalytic site, leading to the activation of the kinase and the phosphorylation of its downstream targets.[6]

The activation of PKC by DAG analogs like 1,2-DDG is highly specific, with the sn-1,2 configuration being essential for biological activity.[6]

Downstream Signaling Cascades

The activation of PKC by 1,2-DDG initiates a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[8] Key downstream pathways include:

-

MAPK/ERK Pathway: PKC can activate the Ras-Raf-MEK-ERK signaling cascade, which plays a central role in cell growth and proliferation.

-

NF-κB Pathway: PKC is a known activator of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.

-

PI3K/Akt Pathway: There is significant crosstalk between the PKC and PI3K/Akt pathways, which are crucial for cell survival and metabolism.[6]

The specific downstream effects of 1,2-DDG-mediated PKC activation are cell-type and context-dependent, reflecting the diverse array of PKC isoforms and their substrate specificities.

Signaling Pathway of 1,2-Didecanoyl-sn-glycerol

Caption: Canonical signaling pathway activated by 1,2-Didecanoyl-sn-glycerol.

Experimental Applications and Protocols

1,2-DDG and its analogs are widely used in cell culture experiments to investigate the roles of DAG-mediated signaling. The following section provides detailed protocols for the preparation and application of 1,2-DDG, as well as assays to measure its effects on PKC activation and downstream signaling.

Preparation and Handling of 1,2-Didecanoyl-sn-glycerol

Proper preparation and handling of 1,2-DDG are critical for obtaining reliable and reproducible results.

Protocol 1: Preparation of a 1,2-Didecanoyl-sn-glycerol Stock Solution

-

Materials:

-

1,2-Didecanoyl-sn-glycerol (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of 1,2-DDG to equilibrate to room temperature before opening.

-

Weigh out the desired amount of 1,2-DDG in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex thoroughly until the 1,2-DDG is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

Note: It is crucial to use a high-quality solvent and to ensure that the 1,2-DDG is fully dissolved to avoid precipitation in the cell culture medium.

Cell Treatment with 1,2-Didecanoyl-sn-glycerol

The following protocol outlines the general steps for treating cultured cells with 1,2-DDG.

Protocol 2: Treatment of Cultured Cells with 1,2-Didecanoyl-sn-glycerol

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of Working Solution:

-

Thaw an aliquot of the 1,2-DDG stock solution.

-

Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final working concentration. It is important to add the stock solution to the medium while vortexing to ensure rapid and even dispersal.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the medium containing the 1,2-DDG working solution to the cells.

-

Incubate the cells for the desired time period at 37°C in a CO2 incubator.

-

-

Control Groups: Include appropriate control groups in your experiment:

-

Vehicle Control: Treat cells with the same concentration of DMSO used to prepare the 1,2-DDG working solution.

-

Untreated Control: Cells cultured in medium without any treatment.

-

Experimental Workflow for Cell Treatment and Analysis

Caption: General workflow for cell treatment with 1,2-DDG and subsequent analysis.

Assays for Measuring PKC Activation and Downstream Signaling

Several assays can be employed to quantify the effects of 1,2-DDG on PKC activation and downstream signaling pathways.

PKC Activity Assays

-

In Vitro Kinase Assays: These assays measure the ability of PKC immunoprecipitated from 1,2-DDG-treated cell lysates to phosphorylate a specific substrate peptide. Commercially available ELISA-based kits provide a non-radioactive and high-throughput method for this purpose.

-

Western Blot Analysis of PKC Substrate Phosphorylation: This method involves probing cell lysates with antibodies that specifically recognize the phosphorylated forms of known PKC substrates. An antibody that recognizes a consensus PKC phosphorylation motif can provide a global view of PKC activity.[9]

Downstream Signaling Assays

-

Western Blot Analysis: This is a widely used technique to assess the phosphorylation status and expression levels of proteins in downstream signaling pathways, such as ERK, Akt, and NF-κB.

-

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element (e.g., NF-κB response element) to measure the transcriptional activity of a particular pathway.

-

Cellular Imaging: Immunofluorescence microscopy can be used to visualize the translocation of PKC from the cytosol to the plasma membrane upon treatment with 1,2-DDG, providing a direct measure of its activation.

Quantitative Data Summary

The following table summarizes the effective concentrations of the commonly used 1,2-DDG analog, DiC8, in various cell lines and their observed biological effects. This data can serve as a starting point for optimizing experimental conditions with 1,2-DDG.

| Cell Line | DiC8 Concentration | Biological Effect | Reference |

| Embryonic Chicken Spinal Cord Explants | 5 µM | Stimulated neurite outgrowth by up to 25% | [10] |

| Embryonic Chicken Spinal Cord Explants | 30-60 µM | Reduced neurite outgrowth by up to 37%; induced retraction of filopodia and protrusion of lamellipodia | [10] |

| MCF-7 (Human Breast Cancer) | 43 µg/ml | Induced a significant translocation of PKC and inhibited cell proliferation | [7] |

| Bovine Adrenal Glomerulosa Cells | Not specified | Enhanced aldosterone output | [11] |

| Rat Ventricular Myocytes | 1-10 µM | Concentration-dependent inhibition of L-type Ca2+ current |

Conclusion

1,2-Didecanoyl-sn-glycerol is a powerful and versatile tool for the investigation of DAG-mediated cell signaling. Its ability to specifically and potently activate PKC and other DAG effectors allows researchers to dissect the complex downstream signaling networks that govern a multitude of cellular functions. The protocols and data presented in this guide provide a solid foundation for the effective use of 1,2-DDG in cell signaling research, empowering scientists to further unravel the intricacies of cellular communication. As with any experimental tool, careful optimization of concentrations and treatment times for each specific cell system is paramount for obtaining robust and meaningful results.

References

-

1,2-Didecanoyl-Sn-glycerol | Immunohistochemistry techniques. (URL: [Link])

-

Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698–706. (URL: [Link])

-

Sumara, G., & Foryst-Ludwig, A. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 111. (URL: [Link])

-

Issandou, M., & Darbon, J. M. (1988). 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation. Biochemical and Biophysical Research Communications, 151(1), 458–465. (URL: [Link])

-

Black, A. R., & Black, J. D. (2013). Protein kinase C signaling and cell cycle regulation. The Journal of biological chemistry, 288(39), 27680–27688. (URL: [Link])

-

How to monitor PKG and PKC activity by western blot? - ResearchGate. (URL: [Link])

-

Sumara, G., & Foryst-Ludwig, A. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 111. (URL: [Link])

-

Gallo-Payet, N., & Payet, M. D. (1991). Contrasting effects of sn-1,2-dioctanoyl glycerol as compared to other protein kinase C activators in adrenal glomerulosa cells. The Journal of steroid biochemistry and molecular biology, 38(4), 451–457. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2-Didecanoyl-Sn-glycerol | Immunohistochemistry techniques [histochem.net]

- 3. 1,2-Didecanoyl-Sn-glycerol | Others 15 | 60514-49-0 | Invivochem [invivochem.com]

- 4. 1,2--Didecanoyl---sn---glycerol, 50MG | Labscoop [labscoop.com]

- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Dieicosanoyl-sn-glycerol|PKC Activator [benchchem.com]

- 7. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation [pubmed.ncbi.nlm.nih.gov]

- 8. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contrasting effects of sn-1,2-dioctanoyl glycerol as compared to other protein kinase C activators in adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Dicaprin (DiC10) vs. 1,2-Dioctanoyl-sn-glycerol (DiC8): A Technical Guide to DAG Mimetics

Executive Summary

In the investigation of Protein Kinase C (PKC) signaling, synaptic vesicle priming (Munc13), and TRP channel modulation, the choice of diacylglycerol (DAG) analog is a critical experimental variable. 1,2-Dioctanoyl-sn-glycerol (DiC8) is the industry standard for cell-based assays due to its kinetic reversibility and superior aqueous solubility. 1,2-Dicaprin (1,2-Didecanoyl-sn-glycerol or DiC10) , while mechanistically similar, exhibits higher hydrophobicity and membrane residence time, making it a preferred tool for structural biology, lipid phase studies, and assays requiring sustained membrane perturbation without the toxicity of phorbol esters.

This guide delineates the biophysical and mechanistic distinctions between these two DAG analogs to ensure experimental rigor and reproducibility.

Structural & Biophysical Determinants

The functional divergence between DiC8 and DiC10 stems primarily from their acyl chain lengths. While both retain the essential sn-1,2 stereochemistry required for C1 domain binding, the two-carbon difference per chain (C8 vs. C10) fundamentally alters their partition coefficients and critical micelle concentrations (CMC).

Comparative Physicochemical Profile

| Feature | 1,2-Dioctanoyl-sn-glycerol (DiC8) | 1,2-Dicaprin (DiC10) |

| Acyl Chain Length | 8 Carbons (Octanoic acid) | 10 Carbons (Decanoic acid) |

| Molecular Weight | ~344.5 g/mol | ~400.6 g/mol |

| LogP (Est.) | ~4.5 - 5.0 | ~6.5 - 7.0 |

| Aqueous Solubility | Moderate (~0.1–0.5 mM in buffer) | Poor (< 10 µM without carrier) |

| Membrane Kinetics | Fast On / Fast Off | Slow On / Slow Off |

| Washout Reversibility | High (Minutes) | Low (Hours/Incomplete) |

| Primary Use Case | Temporal signaling pulses; Live-cell imaging | Crystallography; Lipid phase studies; Sustained activation |

Critical Note on Stereochemistry: Biological activity requires the sn-1,2 isomer. The sn-1,3 isomer is thermodynamically more stable but biologically inactive for PKC activation. Commercial "Dicaprin" is often a racemic mix or 1,3-enriched; researchers must explicitly verify they are using 1,2-Didecanoyl-sn-glycerol .

Mechanism of Action

Both molecules function as second messenger mimetics, bypassing the requirement for Phospholipase C (PLC)-mediated hydrolysis of PIP2.

Protein Kinase C (PKC) Activation

The primary mechanism involves the recruitment of cytosolic PKC to the plasma membrane.

-

C1 Domain Binding: Both DiC8 and DiC10 bind to the C1A/C1B domains of conventional (cPKC) and novel (nPKC) isoforms.

-

Pseudosubstrate Release: Binding induces a conformational change that releases the autoinhibitory pseudosubstrate sequence from the catalytic core.

-

Membrane Anchoring: The DAG analog lowers the energy barrier for the enzyme to penetrate the lipid bilayer.

The Kinetic Distinction:

-

DiC8 allows for transient activation. It can be washed out of the cell culture media, allowing PKC to translocate back to the cytosol. This mimics the natural metabolic clearance of endogenous DAG by Diacylglycerol Kinase (DGK).

-

DiC10 mimics the membrane retention of phorbol esters (like PMA) more closely than DiC8 but without the extreme irreversibility. It is less susceptible to rapid washout.

Munc13 and Synaptic Vesicle Priming

Munc13-1 is a presynaptic protein essential for vesicle priming.[1] It contains a C1 domain homologous to that of PKC.

-

Mechanism: Binding of DiC8/DiC10 to the Munc13-1 C1 domain lowers the energy barrier for synaptic vesicle fusion.

-

Application: DiC8 is frequently used in electrophysiology to potentiate neurotransmitter release during submaximal stimulation trains.

TRP Channel Modulation (The "Feedback Trap")

This is a common failure point in experimental design.

-

Direct Activation: DiC8 (and OAG) can directly activate TRPC3, TRPC6, and TRPC7 channels in a PKC-independent manner.[2]

-

Indirect Inhibition: Paradoxically, the simultaneous activation of PKC by DiC8 leads to the phosphorylation of TRP channels, which often inhibits their activity.

-

Protocol Implication: To study direct TRP activation by DiC8, one must often pre-incubate with a PKC inhibitor (e.g., Gö 6983) to isolate the channel-opening effect from the kinase-mediated feedback loop.

Visualization: Pathway Logic

Figure 1: The activation cycle of PKC by exogenous DAGs. Note the "Rapid Reversal" path is experimentally accessible primarily with DiC8, whereas DiC10 tends to remain in the membrane.

Experimental Protocols

Protocol A: Reversible Activation with DiC8 (Cell Culture)

Objective: To induce a pulse of PKC activity and observe recovery.

-

Stock Preparation: Dissolve DiC8 in dry DMSO to 100 mM. Aliquot and store at -20°C under nitrogen. Note: DiC8 is hygroscopic and hydrolyzes if wet.

-

Working Solution: Dilute stock 1:1000 into warm culture media (final 100 µM) immediately before use. Vortex vigorously for 15 seconds.

-

Validation: Solution should remain clear. Turbidity indicates aggregation.

-

-

Induction: Replace cell media with DiC8-containing media.

-

Incubation: 5–15 minutes at 37°C.

-

Termination (Washout): Aspirate media. Wash 2x with warm PBS + 1% BSA (Fatty acid-free BSA acts as a "sink" to extract DiC8 from the membrane). Replace with fresh media.

Protocol B: Sustained Incorporation with DiC10 (Biophysics/Liposomes)

Objective: To study lipid-protein interactions in a stable bilayer.

-

Co-dissolution: DiC10 is best introduced during liposome formation. Dissolve DiC10 and host lipids (e.g., POPC) in chloroform at desired molar ratio (e.g., 5 mol% DiC10).

-

Drying: Evaporate solvent under nitrogen stream to form a thin film. Desiccate for 2 hours.

-

Hydration: Hydrate film with buffer.

-

Sonication: Probe sonicate (on ice) to form Small Unilamellar Vesicles (SUVs).

-

Why: DiC10 does not spontaneously transfer into pre-formed membranes as efficiently as DiC8. Co-formation ensures uniform distribution.

-

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| No PKC Activation (DiC8) | Hydrolysis of ester bonds | Use fresh stock; ensure storage is anhydrous. Check TLC purity. |

| Precipitation in Media | Concentration > CMC | Do not exceed 100-200 µM for DiC8. For DiC10, use BSA carrier or vesicles. |

| Incomplete Washout | DiC8 partitioned into plastics | Use glass-coated plates or wash cells with BSA-containing buffer (lipid sink). |

| Unexpected Cell Death | Solvent toxicity or off-target | Run a DMSO-only control. Limit final DMSO to < 0.1%. |

References

-

Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308(5961), 693–698. Link

-

Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208–230. Link

-

Hofmann, T., et al. (1999). Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol. Nature, 397(6716), 259–263. Link

-

Basu, J., et al. (2007). Munc13-1 C1 domain activation lowers the energy barrier for synaptic vesicle fusion. Journal of Neuroscience, 27(5), 1200–1210. Link

-

Colón-González, F., & Kazanietz, M. G. (2006). C1 domains exposed: from diacylglycerol binding to protein-protein interactions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(8), 827–837. Link

Sources

An In-depth Technical Guide on the Role of 1,2-Didecanoyl-sn-glycerol as a Second Messenger Mimic

This guide provides an in-depth exploration of 1,2-Didecanoyl-sn-glycerol (DDG), a synthetic analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). We will delve into its mechanism of action as a potent activator of Protein Kinase C (PKC), its applications in research, and practical considerations for its use in experimental settings. This document is intended for researchers, scientists, and drug development professionals who are investigating cellular signaling pathways where PKC plays a pivotal role.

The Central Role of Diacylglycerol in Cellular Signaling

In the intricate network of intracellular signaling, second messengers are crucial for amplifying and transducing extracellular signals. One of the key signaling cascades is the phospholipase C (PLC) pathway. Upon activation by various cell surface receptors, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol (DAG).[1][2][3] While IP3 diffuses into the cytosol to mobilize intracellular calcium, DAG remains in the plasma membrane, where it serves as a critical activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] The activation of PKC by DAG initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[4][5]

The structure of the DAG molecule, particularly the fatty acid chains esterified to the glycerol backbone, significantly influences its efficacy and selectivity towards the diverse PKC isoforms.[6] Endogenously produced DAGs are often rapidly metabolized, making it challenging to study their downstream effects. This has led to the development of synthetic, cell-permeable DAG analogs, such as 1,2-Didecanoyl-sn-glycerol, which provide a more stable and controllable means of activating PKC.

1,2-Didecanoyl-sn-glycerol: A Mimic of a Key Second Messenger

1,2-Didecanoyl-sn-glycerol (DDG) is a synthetic diacylglycerol containing two ten-carbon (decanoyl) saturated fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. This structure makes it a functional analog of the endogenous sn-1,2-diacylglycerols produced by PLC.[7] While the biological activities of DDG have not been as extensively characterized as some other DAG analogs like 1,2-dioctanoyl-sn-glycerol (DOG), it is expected to exhibit similar behavior due to its structural similarity.[7] The shorter acyl chains of DDG, compared to many endogenous DAGs, are thought to enhance its cell permeability, allowing it to be used for direct activation of PKC in intact cells.

Mechanism of Protein Kinase C Activation

The activation of conventional and novel PKC isoforms by DAG is a highly specific process.[8] In their inactive state, PKC enzymes reside in the cytosol. The regulatory domain of PKC contains a pseudosubstrate sequence that blocks the substrate-binding site in the catalytic domain.[9] The binding of DAG to the C1 domain of PKC induces a conformational change that relieves this autoinhibition and promotes the translocation of the enzyme from the cytosol to the plasma membrane. This membrane association, along with the presence of phosphatidylserine and, for conventional PKCs, calcium, leads to the full activation of the kinase.[1][8] DDG, by mimicking endogenous DAG, directly binds to the C1 domain, thereby initiating this activation cascade.

Caption: Workflow for a cell-based PKC translocation assay using DDG.

Advantages and Limitations

The use of DDG as a research tool offers several advantages but also comes with certain limitations that researchers should consider.

| Advantages | Limitations |

| Direct PKC Activation: Bypasses the need for receptor activation, allowing for the specific study of PKC-mediated events. [4] | Limited Specificity Data: The biological activities and isoform specificity of DDG are not as well-documented as other DAG analogs. [7] |

| Cell Permeability: The shorter acyl chains are expected to enhance its ability to cross the plasma membrane and activate intracellular PKC. [10] | Potential for Off-Target Effects: At high concentrations, diacylglycerols may have effects independent of PKC activation. It is crucial to perform dose-response experiments. [11] |

| Temporal Control: Allows for the precise timing of PKC activation in experimental systems. | Rapid Metabolism: While more stable than some endogenous DAGs, synthetic diacylglycerols can still be metabolized by cells, leading to transient effects. [11] |

Conclusion

1,2-Didecanoyl-sn-glycerol is a valuable synthetic tool for the direct and controlled activation of Protein Kinase C. By mimicking the action of the endogenous second messenger sn-1,2-diacylglycerol, DDG enables researchers to investigate the intricate roles of PKC in a wide array of cellular signaling pathways. While its specific properties are not as extensively studied as some of its counterparts, its structural similarity to well-characterized DAG analogs makes it a reliable activator of PKC. As with any pharmacological tool, careful experimental design, including dose-response and time-course studies, is essential to ensure the validity and reproducibility of the findings. The protocols and considerations outlined in this guide provide a solid foundation for the effective use of 1,2-Didecanoyl-sn-glycerol in advancing our understanding of PKC-mediated cellular regulation.

References

-

1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed. [Link]

-

Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed. [Link]

-

Activation of human neutrophil protein kinase C in vitro by 1,2-isopropylidene-3-decanoyl-sn-glycerol (IpOCOC9) - PubMed. [Link]

-

Effects of the DAG analogue 1,2-dioctanoyl-sn-glycerol (DiC8) on nicotine- and clothianidin-evoked currents through α-bungarotoxin-insensitive nicotinic acetylcholine receptors expressed on cockroach neurosecretory cells - PubMed. [Link]

-

DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. [Link]

-

The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC. [Link]

-

1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed. [Link]

-

Role of diacylglycerol (DAG) in PA-mediated lipotoxicity in AC-16 cells. A - ResearchGate. [Link]

-

Role of Protein Kinase C in the Signal Pathways That Link Na /K -ATPase to ERK1/2*. [Link]

-

Cell Signaling through Protein Kinase C Oxidation and Activation - MDPI. [Link]

-

A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC. [Link]

-

Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One. [Link]

-

The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life - MDPI. [Link]

-

Harnessing glycerol for secondary metabolite biosynthesis in microorganisms - PMC - NIH. [Link]

-

Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]

-

Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

-

From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 3. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,2--Didecanoyl---sn---glycerol, 50MG | Labscoop [labscoop.com]

- 8. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

1,2-Didecanoyl-sn-glycerol molecular weight and formula

Abstract

1,2-Didecanoyl-sn-glycerol (1,2-DDG) is a synthetic, cell-permeable diacylglycerol (DAG) analog utilized to interrogate the Protein Kinase C (PKC) signaling axis.[1][2][3][4][5] Unlike endogenous long-chain DAGs, which are confined to the membrane and require specific transport or generation mechanisms, 1,2-DDG possesses intermediate chain lengths (C10:0) that confer sufficient hydrophobicity for membrane partitioning while maintaining solubility for exogenous delivery. This guide provides a rigorous physicochemical profile, mechanistic insights, and a validated experimental workflow for utilizing 1,2-DDG in cellular assays.

Physicochemical Profile

The precise characterization of 1,2-DDG is critical for calculating molar concentrations and understanding its lipophilic behavior in aqueous buffers.

| Property | Specification | Technical Note |

| Chemical Name | 1,2-Didecanoyl-sn-glycerol | Stereospecific sn-1,2 isomer is required for PKC binding; sn-1,3 isomers are inactive. |

| Common Abbreviations | 1,2-DDG; diC10; 10:0 DAG | "diC10" refers to the two decanoic acid tails.[4] |

| Molecular Formula | C₂₃H₄₄O₅ | |

| Molecular Weight | 400.59 g/mol | Essential for precise molarity calculations (e.g., 10 mg ≈ 24.96 µmol). |

| CAS Number | 60514-49-0 | |

| Physical State | Viscous Oil / Waxy Solid | Phase depends on ambient temp; typically an oil at room temp. |

| Solubility | DMSO, Ethanol, Chloroform | Soluble >10 mg/mL in organic solvents; sparingly soluble in water.[3] |

| Lipophilicity (LogP) | ~7.5 (Predicted) | High enough to partition into membranes, low enough to permit delivery via solvent vectors. |

Mechanism of Action: The PKC Activation Axis

1,2-DDG acts as a functional mimetic of endogenous DAG, the second messenger generated by Phospholipase C (PLC).[3] Its primary utility lies in its ability to bypass surface receptors (GPCRs/RTKs) and PLC, directly recruiting conventional (cPKC) and novel (nPKC) isoforms to the plasma membrane.

Key Mechanistic Differentiator: Unlike Phorbol 12-myristate 13-acetate (PMA), which locks PKC in an active conformation and leads to proteolytic degradation (downregulation), 1,2-DDG is metabolized by diacylglycerol kinases (DAGK) and lipases. This results in a transient, physiological activation profile rather than the sustained, supraphysiological signal induced by phorbol esters.

Figure 1: Signal Transduction Pathway

Caption: Mechanism of 1,2-DDG induced PKC activation. Note the metabolic clearance step which distinguishes DAG mimetics from phorbol esters.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or 100% Ethanol. DMSO is preferred for long-term stability at -20°C.

-

Concentration: Prepare a 100 mM stock solution.

-

Calculation: Dissolve 10 mg of 1,2-DDG (MW 400.59) in 250 µL of solvent.

-

-

Storage: Aliquot into glass vials (lipids can leach plasticizers) and store at -20°C under nitrogen or argon gas to prevent oxidation.

Protocol B: Cellular Treatment (The "Rapid-Mix" Technique)

Direct addition of high-concentration lipid stocks to media often causes the lipid to "crash out" as a micelle or precipitate.

Step-by-Step Workflow:

-

Intermediate Dilution (Critical Step):

-

Dilute the 100 mM stock 1:10 in culture medium containing 1 mg/mL BSA (Fatty Acid Free) or directly into serum-free media while vortexing vigorously.

-

This creates a 10 mM working dispersion.

-

-

Cell Treatment:

-

Add the working dispersion to the cell culture well to achieve the final concentration (typically 10–100 µM ).

-

Example: To treat 2 mL of media at 50 µM, add 10 µL of the 10 mM dispersion.

-

-

Incubation:

-

Incubate for 5–30 minutes for acute signaling (phosphorylation assays).

-

Incubate for 1–4 hours for functional readouts.

-

Note: Effects are often reversible; wash-out experiments can confirm specificity.

-

Figure 2: Experimental Workflow

Caption: Optimized dilution workflow to prevent lipid precipitation and ensure bioavailability.

Comparative Analysis: Selecting the Right Tool

Researchers often conflate 1,2-DDG with other activators. Use this table to justify your experimental design.

| Compound | Chain Length | Membrane Retention | Activation Kinetics | Best Use Case |

| 1,2-DDG (diC10) | C10:0 | Medium | Transient/Sustained | Studies requiring slightly longer activation than OAG but less toxicity than PMA. |

| OAG (diC8) | C8:0 | Low | Very Transient | Rapid, pulse-stimulation of PKC. Easily washed out. |

| PMA (TPA) | N/A (Diterpene) | High | Permanent/Toxic | Positive control; inducing differentiation; chronic PKC downregulation. |

Scientist's Insight: While OAG (1-oleoyl-2-acetyl-sn-glycerol) is the classic "soluble" DAG, 1,2-DDG (diC10) offers a slightly more hydrophobic profile. This allows it to partition more effectively into the lipid bilayer, potentially accessing PKC isoforms that are recruited to specific membrane sub-domains more effectively than the highly water-soluble OAG.

References

-

Nishizuka, Y. (1984). "The role of protein kinase C in cell surface signal transduction and tumour promotion." Nature, 308(5961), 693-698.

-

PubChem. Compound Summary for CID 9925624: 1,2-Didecanoyl-sn-glycerol. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 1,2-Dieicosanoyl-sn-glycerol|PKC Activator [benchchem.com]

- 2. 1,2-Didecanoyl-Sn-glycerol | Ilyin Structural Biology [ilyinlab.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Protein Kinase C Activation by 1,2-Didecanoyl-sn-glycerol (1,2-DDG)

Executive Summary

This technical guide provides a rigorous framework for the utilization of 1,2-Didecanoyl-sn-glycerol (1,2-DDG) as a pharmacological activator of Protein Kinase C (PKC). Unlike phorbol esters (e.g., PMA), which cause sustained and often non-physiological activation leading to downregulation, 1,2-DDG serves as a cell-permeable, metabolizable analog of endogenous diacylglycerol (DAG). This distinct kinetic profile allows researchers to mimic physiological "burst" signaling. This document details the molecular mechanism, physicochemical constraints, and a self-validating experimental protocol for use in signal transduction research.

Part 1: Mechanistic Principles

The Molecular Trigger: C1 Domain Ligation

Protein Kinase C isoforms (specifically Conventional and Novel classes) are maintained in an autoinhibited state in the cytosol by a pseudosubstrate sequence that blocks the catalytic core. Activation requires the recruitment of the kinase to the plasma membrane.

1,2-DDG functions by mimicking endogenous DAG. It binds stereospecifically to the C1 domain (a cysteine-rich zinc finger motif) present in the regulatory region of the kinase.

-

Hydrophobic Insertion: The C1 domain, upon ligand binding, undergoes a conformational change that creates a continuous hydrophobic surface.

-

Membrane Anchoring: This hydrophobic surface penetrates the plasma membrane bilayer. 1,2-DDG acts as the "molecular glue" that increases the affinity of the C1 domain for membrane phosphatidylserine.

-

Activation: Membrane recruitment pulls the pseudosubstrate out of the catalytic site, activating the kinase.

Isoform Specificity

It is critical to note that 1,2-DDG activates only DAG-sensitive isoforms:

-

Conventional PKC (cPKC:

, -

Novel PKC (nPKC:

, -

Atypical PKC (aPKC): Not activated by 1,2-DDG (lacks a functional DAG-binding C1 domain).

Pathway Visualization

The following diagram illustrates the activation logic and the requirement for co-factors.

Caption: Mechanism of PKC activation. 1,2-DDG binds the C1 domain, facilitating membrane insertion. cPKC isoforms require concurrent Ca2+ binding to the C2 domain.[1]

Part 2: Physicochemical Profile & Comparison

Researchers often conflate 1,2-DDG with Phorbol 12-myristate 13-acetate (PMA). This is a critical experimental error if the goal is to study physiological kinetics.

Table 1: Comparative Pharmacodynamics

| Feature | 1,2-Didecanoyl-sn-glycerol (1,2-DDG) | Phorbol Ester (PMA/TPA) | Endogenous DAG |

| Metabolic Stability | Transient (Metabolized by DAG Kinase/Lipase) | High (Non-metabolizable) | Very Transient (Seconds to Minutes) |

| Membrane Residence | Minutes to Hours (Chain length dependent) | Hours to Days | Seconds |

| Physiological Relevance | High (Mimics "Burst" signaling) | Low (Causes super-activation & degradation) | N/A (Reference Standard) |

| Solubility (Aq) | Poor (~250 µg/mL in PBS) | Very Poor | Insoluble |

| Primary Utility | Kinetic studies, reversible activation | Positive control, chronic depletion | N/A |

Solubility & Handling (Critical)

1,2-DDG is a lipid (oil).[2][3] Improper handling leads to micelle formation or precipitation, resulting in "silent" experiments.

-

Molecular Weight: ~390-400 g/mol (varies slightly by hydration/purity).

-

Solvent: Soluble in DMSO or Ethanol (>10 mg/mL).[2]

-

Aqueous Stability: Unstable. Do not store in aqueous buffers. Prepare working solutions immediately before use.

Part 3: Experimental Protocol

Preparation of Reagents

Objective: Create a stable stock solution that prevents lipid crashing upon addition to media.

-

Primary Stock (100 mM):

-

Dissolve neat 1,2-DDG oil in high-grade anhydrous DMSO .

-

Note: Ethanol is an alternative, but DMSO is preferred for cell permeability.

-

Aliquot into glass vials (lipids can stick to some plastics) and store at -20°C under inert gas (Nitrogen/Argon) to prevent oxidation.

-

-

Working Solution (Intermediate):

-

Do not add the 100 mM stock directly to the cell culture dish; the high local concentration will cause precipitation.

-

Prepare a 10x or 100x intermediate dilution in culture media (serum-free preferred) immediately prior to use. Vortex vigorously to disperse.

-

Cell Treatment Workflow

Target Concentration: 10 µM – 100 µM (Optimization required per cell line). Timepoint: 5 min – 60 min (Peak activation is usually rapid).

Caption: Experimental workflow for 1,2-DDG treatment. Note the requirement for intermediate dilution and rapid lysis due to metabolic instability.

Self-Validating Controls (Trustworthiness)

To ensure the observed effect is due to PKC activation and not solvent toxicity or lipid artifacts:

-

Negative Control: DMSO vehicle only (same % v/v).

-

Inactive Analog Control: 1,3-Didecanoyl-sn-glycerol . The 1,3-isomer does not bind the C1 domain and serves as a perfect structural control for non-specific lipid effects.

-

Positive Control: PMA (100 nM). This confirms the cells can respond. If PMA fails, the defect is in the cells, not the 1,2-DDG.

-

Inhibitor Validation: Pre-treat with Bisindolylmaleimide I (Bis I) (1-5 µM) or Gö 6983 . If 1,2-DDG effects are not blocked by these, the effect is PKC-independent.

Part 4: Troubleshooting & Critical Insights

The "Transient Signal" Trap

Problem: Researcher treats cells for 4 hours and sees no phosphorylation of downstream targets (e.g., ERK, MARCKS). Root Cause: 1,2-DDG is rapidly metabolized by Diacylglycerol Kinase (DAGK) into phosphatidic acid, or by lipases. Solution:

-

Perform a time-course assay: 5, 10, 30, 60 minutes.

-

If sustained activation is absolutely required, use a DAGK inhibitor (e.g., R59022) alongside 1,2-DDG to prevent its breakdown.

Isoform "Blind Spots"

Problem: 1,2-DDG activates PKC in the assay, but the specific phenotype (e.g., proliferation) is missing.

Insight: 1,2-DDG activates all C1-containing isoforms (

Solubility vs. Chain Length

While 1,2-Dioctanoyl-sn-glycerol (DiC8) is more commonly cited due to higher water solubility, 1,2-Didecanoyl-sn-glycerol (DiC10) offers a slightly more sustained membrane interaction due to its longer acyl chains (10 carbons vs 8). However, this increases the risk of precipitation.

-

Rule of Thumb: If the media turns cloudy immediately upon addition, the concentration is too high or the mixing was insufficient.

References

-

Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Journal of Biological Chemistry, 293(15), 5728-5731.

-

Carrasco, S., & Mérida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36.

-

Cayman Chemical. (n.d.). 1,2-Didecanoyl-sn-glycerol Product Information. Cayman Chemical Product Datasheet.

-

Takai, Y., Kishimoto, A., Kikkawa, U., Mori, T., & Nishizuka, Y. (1979). Unsaturated diacylglycerol as a possible messenger for the activation of calcium-activated, phospholipid-dependent protein kinase system.[5][6] Biochemical and Biophysical Research Communications, 91(4), 1218-1224.

-

Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer. Nature Reviews Cancer, 7(4), 281-294.

Sources

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Identification of PKC-isoform-specific biological actions using pharmacological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Cell Permeability of Medium-Chain Diacylglycerols (MCDAGs)

Executive Summary

Medium-chain diacylglycerols (MCDAGs), particularly 1,2-dioctanoyl-sn-glycerol (diC8) and 1,2-dihexanoyl-sn-glycerol (diC6), represent a critical toolset in cell biology and pharmacology. Unlike their long-chain counterparts (LCDAGs), which are restricted by extremely low critical micelle concentrations (CMC) and require intracellular generation or specific transport, MCDAGs possess unique physicochemical properties that allow for rapid, passive cell permeation.

This guide deconstructs the mechanisms of MCDAG permeability, contrasting them with physiological LCDAGs, and provides validated protocols for their utilization in signal transduction (specifically Protein Kinase C activation) and drug delivery systems.

Part 1: Physicochemical Basis of Permeability

The permeability of MCDAGs is not governed by active transport but by interfacial kinetics . To understand why MCDAGs are "cell-permeable" while LCDAGs are not, one must analyze the energy barriers associated with the aqueous-to-lipid phase transition.

The Solubility-Mobility Paradox

Physiological DAGs (e.g., 1-palmitoyl-2-oleoyl-sn-glycerol) have a CMC in the nanomolar range. In aqueous culture media, they instantly aggregate into micelles or vesicles, preventing them from inserting into the plasma membrane as monomers.

MCDAGs, with shorter acyl chains (C6-C12), exhibit:

-

Higher CMC: They remain monomeric in solution at micromolar concentrations.

-

Rapid Flip-Flop: Once inserted into the outer leaflet, they translocate to the inner leaflet on a millisecond timescale, significantly faster than phospholipids.

Comparative Properties: MCDAG vs. LCDAG

| Property | Medium-Chain DAG (e.g., diC8) | Long-Chain DAG (e.g., diC18:1) | Biological Implication |

| LogP (Octanol/Water) | ~4.5 - 5.5 | > 10 | MCDAGs can partition from cytosol to membrane spontaneously. |

| Critical Micelle Conc. (CMC) | ~10 - 100 µM | < 1 nM | MCDAGs exist as free monomers available for membrane insertion. |

| Flip-Flop Half-Time (t½) | < 50 milliseconds | ~100 - 1000 milliseconds | MCDAGs rapidly access inner-leaflet targets (PKC). |

| Membrane Residence Time | Transient (Minutes) | Stable (Hours) | MCDAG signaling is pulsatile and reversible; LCDAG is sustained. |

Part 2: Mechanistic Pathways

The utility of MCDAGs lies in their ability to bypass the "Phospholipase C (PLC) bottleneck." In a natural setting, extracellular signals activate PLC, which cleaves PIP2 to generate DAG. MCDAGs short-circuit this by diffusing directly to the effector site.

The "Flip-Flop" Entry Mechanism

The following diagram illustrates the kinetic pathway of an MCDAG molecule (diC8) added exogenously to the culture media, demonstrating its transit to the inner leaflet to activate Protein Kinase C (PKC).

Caption: Kinetic pathway of exogenous MCDAG bypassing surface receptors to directly activate intracellular PKC.

Part 3: Experimental Validation Protocols

As a scientist, you must validate that your MCDAG is actually entering the cell and not just adhering to the surface or forming micelles.

Protocol A: Assessing Cellular Uptake via NBD-DAG

This protocol uses a fluorescent analog (NBD-diC8) to visualize uptake and intracellular distribution.

Reagents:

-

1,2-dioctanoyl-sn-glycerol-NBD (NBD-diC8).

-

BSA-free physiological buffer (e.g., Krebs-Ringer). Critical: BSA binds fatty acids and DAGs, stripping them from the membrane.

-

Back-exchange buffer: 1% BSA in PBS (ice-cold).

Workflow:

-

Preparation: Seed HeLa or CHO cells on glass-bottom confocal dishes.

-

Labeling: Replace media with warm buffer containing 5 µM NBD-diC8. Incubate for 10 minutes at 37°C.

-

Note: Do not exceed 10 µM to avoid micelle artifacts.

-

-

Back-Exchange (The Validation Step):

-

Imaging: Immediately image via confocal microscopy (Ex/Em: 460/535 nm).

Protocol B: Quantitative DAG Kinase Assay

To measure the total mass of DAG internalized, use the enzymatic conversion of DAG to Phosphatidic Acid (PA).

Caption: Workflow for the radioactive DAG Kinase assay, the gold standard for quantifying intracellular DAG mass.

Part 4: Pharmaceutical Applications (Permeation Enhancers)

Beyond signaling, MCDAGs are utilized in drug development to enhance the bioavailability of hydrophilic drugs (Class III BCS).

Mechanism of Action: MCDAGs insert into the stratum corneum (transdermal) or intestinal epithelium (oral), causing:

-

Lipid Disordering: They increase the "fluidity" of the acyl chain region, lowering the phase transition temperature.

-

Headgroup Spacing: The glycerol backbone inserts near the polar headgroups, increasing lateral spacing and allowing water/drug flux.

Formulation Strategy:

-

Microemulsions: Combine MCDAGs (as the oil phase or co-surfactant) with a surfactant (e.g., Tween 80).

-

Concentration: Optimal enhancement usually occurs at 1-5% w/v. Higher concentrations may cause membrane lysis (toxicity).

References

-

Hamilton, J. A. (1998). Fatty acid transport: difficult or easy? Journal of Lipid Research, 39(3), 467-481. Link

-

Newton, A. C. (1993). Interaction of proteins with lipid headgroups: lessons from protein kinase C. Annual Review of Biophysics and Biomolecular Structure, 22, 1-25. Link

-

Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. Link

-

Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36. Link

-

Preiss, J., Loomis, C. R., Bishop, W. R., Stein, R., Niedel, J. E., & Bell, R. M. (1986). Quantitative measurement of sn-1,2-diacylglycerols present in platelets, hepatocytes, and ras- and sis-transformed normal rat kidney cells. Journal of Biological Chemistry, 261(19), 8597-8600. Link

Sources

An In-depth Technical Guide to the Phase Transition Behavior of 1,2-Didecanoyl-sn-glycerol

Introduction: The Significance of 1,2-Didecanoyl-sn-glycerol in Cellular Signaling and Pharmaceutical Research

1,2-Didecanoyl-sn-glycerol is a saturated diacylglycerol (DAG) that plays a pivotal role as a second messenger in a multitude of cellular signaling pathways. As a cell-permeable analog of endogenously produced DAG, it is an invaluable tool for researchers investigating lipid-mediated signaling cascades, particularly those involving protein kinase C (PKC) activation.[1][2] The biological activity of 1,2-didecanoyl-sn-glycerol is intimately linked to its physical state, which is governed by its phase transition temperature. Understanding the thermotropic behavior of this lipid is therefore critical for its effective application in drug development and for elucidating its function in biological membranes.

This technical guide provides a comprehensive exploration of the phase transition phenomena of 1,2-Didecanoyl-sn-glycerol. We will delve into the principles of lipid polymorphism, the factors influencing phase transitions, and the primary analytical techniques for characterization. Furthermore, this guide will present a detailed experimental protocol for determining its phase transition temperature using Differential Scanning Calorimetry (DSC), and contextualize its function within a key signaling pathway.

The Polymorphic Nature of Diacylglycerols: A Foundation for Understanding Phase Transitions

Diacylglycerols, including 1,2-Didecanoyl-sn-glycerol, are known to exhibit complex polymorphic behavior, meaning they can exist in multiple crystalline forms.[3] The most common polymorphs observed in lipids are the α, β', and β forms, each distinguished by a unique subcell structure and thermodynamic stability.[4]

-

α (alpha) form: This is the least stable polymorph and is characterized by a hexagonal chain packing. It is typically the first crystalline form to appear upon cooling from the molten state.

-

β' (beta prime) form: This form exhibits an orthorhombic perpendicular chain packing and represents an intermediate level of stability. For many 1,2-diacyl-sn-glycerols, the β' phase is the most stable crystalline form.[3]

-

β (beta) form: Characterized by a triclinic parallel chain packing, the β form is generally the most stable polymorph for triacylglycerols, but less common for diacylglycerols.[4]

The transition from one polymorphic form to another is an enthalpic process that can be observed as a distinct thermal event. The final transition to the liquid isotropic phase is the melting point.

Factors Influencing the Phase Transition Temperature of 1,2-Didecanoyl-sn-glycerol

The temperature at which 1,2-Didecanoyl-sn-glycerol undergoes phase transitions is not a fixed value but is influenced by several intrinsic and extrinsic factors:

-

Acyl Chain Length: The length of the fatty acid chains is a primary determinant of the transition temperature. Longer acyl chains lead to stronger van der Waals interactions, requiring more energy to disrupt the ordered packing, thus resulting in a higher transition temperature.

-

Degree of Unsaturation: The presence of double bonds in the acyl chains introduces kinks, disrupting the tight packing of the lipid molecules and lowering the transition temperature.[5][6] 1,2-Didecanoyl-sn-glycerol, being a saturated lipid, is expected to have a relatively high transition temperature compared to its unsaturated counterparts.

-

Interactions with Other Molecules: In a biological context or in formulation, the presence of other lipids, sterols like cholesterol, and proteins can significantly alter the phase behavior of 1,2-Didecanoyl-sn-glycerol.[7][8][9]

-

Hydration: The presence of water can influence the headgroup interactions and the overall packing of the lipid molecules, thereby affecting the phase transition temperature.

Quantitative Thermal Properties of Saturated Diacylglycerols

While a specific, experimentally determined phase transition temperature for pure 1,2-Didecanoyl-sn-glycerol is not prominently available in the literature, we can estimate its thermal behavior based on data from homologous saturated diacylglycerols.

| Lipid Name | Acyl Chain | Melting Point (°C) | Notes |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | C8:0 | Not specified, liquid at room temp. | Shorter chain length leads to a lower melting point. |

| 1,2-Didecanoyl-sn-glycerol (DiC10) | C10:0 | Estimated to be below body temp. | Expected to be a solid at room temperature with a melting point likely between that of DiC8 and DiC12. |

| 1,2-Dipalmitoyl-sn-glycerol (DiC16) | C16:0 | ~62-74 °C | Exhibits complex polymorphic behavior with multiple transitions.[10][11] |

| 1,2-Distearoyl-rac-glycerol (DiC18) | C18:0 | 72 - 74 °C | Also shows multiple phase transitions below the final melting point.[3] |

Note: The melting points can vary depending on the crystalline form and the experimental conditions.

Methodologies for Characterizing Phase Transitions

The two primary techniques for investigating the phase transition behavior of lipids like 1,2-Didecanoyl-sn-glycerol are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12][13][14] It is a highly sensitive method for detecting the enthalpic changes associated with phase transitions.[15]

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 1,2-Didecanoyl-sn-glycerol into a DSC pan.

-

If studying the hydrated state, add a specific amount of buffer or water and seal the pan hermetically.

-

Prepare an empty, sealed pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the temperature program. A typical program would involve:

-

An initial equilibration step at a temperature below the expected lowest transition.

-

A heating scan at a controlled rate (e.g., 1-5 °C/min) to a temperature above the final melting point.

-

A cooling scan at the same rate back to the starting temperature.

-

A second heating scan to observe any changes in the thermal behavior after the initial melt.

-

-

-

Data Analysis:

-

The output is a thermogram, which plots heat flow versus temperature.

-

Endothermic peaks represent the absorption of heat during a phase transition (e.g., from a gel to a liquid crystalline phase).

-

The onset temperature of the peak is often taken as the transition temperature (Tm).

-

The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the atomic and molecular structure of a crystal.[16] In the context of lipid polymorphism, XRD is used to identify the different crystalline packing arrangements (α, β', β) by analyzing the diffraction patterns.[11][17][18]

Caption: Workflow for X-ray Diffraction analysis of lipid crystals.

Biological Context: The Role of Diacylglycerol in Signal Transduction

1,2-Diacylglycerols are key players in signal transduction, most notably in the activation of Protein Kinase C (PKC). The generation of DAG at the cell membrane leads to the recruitment and activation of PKC, which then phosphorylates a variety of downstream targets, regulating numerous cellular processes.

Caption: Simplified Protein Kinase C (PKC) signaling pathway involving diacylglycerol.

The physical state of DAG in the membrane, as determined by its phase behavior, is crucial for its ability to recruit and activate PKC. The presence of DAG can also induce changes in membrane curvature and fluidity, further impacting cellular processes.

Conclusion

1,2-Didecanoyl-sn-glycerol is a vital tool for dissecting lipid signaling pathways. A thorough understanding of its phase transition behavior is paramount for its effective use in research and for appreciating its physiological roles. While a precise melting point may be elusive without direct experimental determination, its thermotropic properties can be confidently predicted and characterized using established techniques like DSC and XRD. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently work with and understand the physical chemistry of this important signaling lipid.

References

-

Basáñez, G., Ruiz-Argüello, M. B., Alonso, A., Goñi, F. M., & Urbaneja, M. A. (1998). The phase behavior of aqueous dispersions of unsaturated mixtures of diacylglycerols and phospholipids. PubMed. [Link]

-

Dorset, D. L., & Pangborn, W. A. (1989). Polymorphic forms of 1,2-dipalmitoyl-sn-glycerol: a combined X-ray and electron diffraction study. PubMed. [Link]

-

Fiveable. (n.d.). Membrane fluidity and phase transitions. Fiveable. [Link]

-

Immunohistochemistry techniques. (n.d.). 1,2-Didecanoyl-Sn-glycerol. Immunohistochemistry techniques. [Link]

-

Koynova, R., & Caffrey, M. (1995). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. PubMed. [Link]

-

Kumar, V. V., & Baumann, W. J. (1991). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. PubMed. [Link]

-

Lewis, R. N., & McElhaney, R. N. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. ResearchGate. [Link]

-

McWherter, C. A. (2001). X Ray crystallography. PubMed Central (PMC). [Link]

-

P. aeruginosa Metabolome Database. (n.d.). 1,2-Diacyl-sn-glycerol (dihexadecanoyl, n-C16:0) (PAMDB001514). P. aeruginosa Metabolome Database. [Link]

-

Physics LibreTexts. (2022). Membrane Phase Transitions. Physics LibreTexts. [Link]

-

ResearchGate. (n.d.). Polymorphism of Lipid Crystals: Fundamentals and Applications in Food, Cosmetics, and Pharmaceuticals. ResearchGate. [Link]

-

TA Instruments. (2021). BioLab Webinar: Differential Scanning Calorimetry. YouTube. [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. PubMed Central (PMC). [Link]

Sources

- 1. 1,2-Didecanoyl-Sn-glycerol | Immunohistochemistry techniques [histochem.net]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Diacylglycerol, phosphatidylserine and Ca2+: a phase behavior study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase Transitions in Coarse-Grained Lipid Bilayers Containing Cholesterol by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase behavior of mixtures of cholesterol and saturated phosphatidylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polymorphic forms of 1,2-dipalmitoyl-sn-glycerol: a combined X-ray and electron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ucm.es [ucm.es]

- 13. researchgate.net [researchgate.net]

- 14. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase behaviour of distearoylphosphatidylethanolamine in glycerol--a thermal and X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Researcher's Guide to the Solubilization and Application of 1,2-Didecanoyl-sn-glycerol for Cell Culture Studies

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the effective dissolution and application of 1,2-Didecanoyl-sn-glycerol (DDG) in cell culture experiments. As a key synthetic analog of the endogenous second messenger diacylglycerol (DAG), DDG is instrumental in the study of Protein Kinase C (PKC) signaling pathways. This document elucidates the physicochemical properties of DDG, offers a step-by-step methodology for its solubilization to ensure biological activity and reproducibility, and provides expert insights into the causality behind experimental choices.

Introduction: The Significance of 1,2-Didecanoyl-sn-glycerol in Cellular Signaling Research

1,2-Didecanoyl-sn-glycerol (DDG) is a synthetic, cell-permeable diacylglycerol analog that plays a pivotal role in cell signaling research. Structurally, it mimics the endogenous second messenger, sn-1,2-diacylglycerol, which is transiently produced in the cell membrane from the hydrolysis of phospholipids. This endogenous DAG is a critical activator of the Protein Kinase C (PKC) family of serine/threonine kinases.

The activation of PKC isoforms initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. The sn-1,2 stereoisomer of diacylglycerols is essential for this biological activity[1][2]. DDG, with its two ten-carbon acyl chains, provides a valuable tool for researchers to precisely stimulate PKC pathways and investigate their downstream effects in a controlled manner. Although the specific biological activities of DDG are not as extensively characterized as its shorter-chain analog, 1,2-dioctanoyl-sn-glycerol, it is expected to exhibit similar behavior in activating PKC[3][4][5].

The primary challenge in utilizing DDG and other lipid signaling molecules in aqueous cell culture environments is their inherent hydrophobicity. Improper dissolution can lead to the formation of micelles or precipitates, resulting in inconsistent and non-reproducible experimental outcomes. This guide provides a robust protocol to overcome these challenges, ensuring the effective delivery of DDG to cultured cells.

Physicochemical Properties and Solubility Profile

Understanding the solubility of DDG is fundamental to preparing bioactive solutions. While specific solubility data for DDG is not extensively published, its properties can be inferred from similar diacylglycerol analogs.

| Solvent | Anticipated Solubility | Rationale and Considerations |

| Dimethyl Sulfoxide (DMSO) | ~7 mg/mL | A highly polar aprotic solvent, DMSO is the recommended primary solvent for creating a concentrated stock solution. Its miscibility with water facilitates subsequent dilution into aqueous media. |

| Ethanol | ~7 mg/mL | A polar protic solvent that can also be used for stock solutions. However, the final concentration in cell culture should be minimized due to potential effects on cellular metabolism. |

| Dimethylformamide (DMF) | ~20 mg/mL (for shorter chain analogs) | Another suitable organic solvent for creating stock solutions. Similar to DMSO and ethanol, its final concentration must be carefully controlled. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble | Direct dissolution in aqueous solutions is not recommended due to the high hydrophobicity of the decanoyl chains, which will lead to the formation of insoluble aggregates. |

Table 1: Anticipated Solubility of 1,2-Didecanoyl-sn-glycerol in Common Laboratory Solvents. The solubility is extrapolated from data on similar diacylglycerol analogs like 1,2-dioctanoyl-sn-glycerol and 1,2-dihexanoyl-sn-glycerol[6][7].

Detailed Protocol for the Dissolution of 1,2-Didecanoyl-sn-glycerol

This protocol provides a step-by-step guide for the preparation of a DDG stock solution and its subsequent dilution for cell culture applications.

Materials

-

1,2-Didecanoyl-sn-glycerol (solid or oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene or glass vials

-

Warming block or water bath set to 37-40°C

-

Bath sonicator

-

Sterile, pre-warmed cell culture medium (with or without serum)

-

Pipettes and sterile, filtered pipette tips

Preparation of a Concentrated Stock Solution (e.g., 10 mg/mL in DMSO)

The causality behind preparing a concentrated stock solution in an organic solvent lies in overcoming the poor aqueous solubility of DDG. DMSO is the solvent of choice due to its high solvating power for lipids and its miscibility with aqueous cell culture media.

-

Weighing DDG: Accurately weigh the desired amount of DDG in a sterile vial. If the DDG is supplied as a solution in a solvent like acetonitrile or ethanol, this solvent should be evaporated under a gentle stream of nitrogen gas before adding the desired solvent[6][7].

-

Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of DDG).

-

Facilitating Dissolution: To aid dissolution, gently warm the solution to 37-40°C for 5-10 minutes[8]. Brief sonication in a bath sonicator can also be employed to break up any small aggregates[8][9]. Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. While diacylglycerols are generally recommended to be reconstituted just prior to use, DMSO stock solutions are typically stable for several weeks to months when stored properly at low temperatures[10].

Preparation of the Working Solution in Cell Culture Medium

The critical step in this process is the dilution of the DMSO stock into the aqueous cell culture medium. The goal is to achieve a fine dispersion of DDG that is readily available to the cells, while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.1%).

-

Pre-warm Culture Medium: Pre-warm the desired volume of cell culture medium to 37°C. The presence of serum containing albumin can act as a carrier for lipids and may aid in their dispersion[11][12][13].

-

Dilution: Directly add the required volume of the DDG stock solution to the pre-warmed medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent the precipitation of the lipid.

-

Final Concentration of DMSO: Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line, generally accepted to be less than 0.5%, with ≤ 0.1% being ideal[8].

-

Immediate Use: The final working solution of DDG in the culture medium should be used immediately, as diacylglycerols are unstable in aqueous solutions and can precipitate or rearrange over time[6][14].

Experimental Workflow Visualization

Figure 1: Step-by-step workflow for the preparation of 1,2-Didecanoyl-sn-glycerol solutions for cell culture.

Mechanism of Action: PKC Activation by DDG

DDG acts as a surrogate for endogenous sn-1,2-diacylglycerol. In the canonical PLC-mediated signaling pathway, agonist binding to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the membrane and recruits PKC to the plasma membrane, leading to its activation. DDG mimics this latter action, directly activating PKC and its downstream signaling cascades.

Figure 2: Simplified schematic of Protein Kinase C (PKC) activation by 1,2-Didecanoyl-sn-glycerol.

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Precipitation upon dilution in media | - The concentration of DDG is too high.- Inadequate mixing during dilution.- The temperature of the medium is too low. | - Reduce the final working concentration of DDG.- Ensure rapid and thorough mixing (vortexing) during the addition of the stock solution.- Use pre-warmed (37°C) cell culture medium. |

| Inconsistent experimental results | - Instability of DDG in aqueous solution.- Repeated freeze-thaw cycles of the stock solution.- Final DMSO concentration is affecting cells. | - Prepare the working solution fresh for each experiment and use it immediately.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |

| Lack of biological response | - Inactive DDG due to rearrangement to the 1,3-isomer.- Degradation of the stock solution. | - Ensure the DDG is stored properly and handled at neutral pH to minimize isomerization[14].- Prepare a fresh stock solution from a new vial of DDG. |

Table 2: Troubleshooting Guide for the Application of 1,2-Didecanoyl-sn-glycerol.

Conclusion

The successful use of 1,2-Didecanoyl-sn-glycerol in cell culture hinges on its proper dissolution and handling. By following the detailed protocol and understanding the principles outlined in this guide, researchers can ensure the consistent and effective delivery of this potent PKC activator, leading to more reliable and reproducible data in the study of cellular signaling pathways.

References

-

1,2-Didecanoyl-Sn-glycerol - Catfishgenome. Available at: [Link]

-

The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC - NIH. Available at: [Link]

-

Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation - PMC. Available at: [Link]

-

1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed. Available at: [Link]

-

A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices - NIH. Available at: [Link]

-

The effect of high-intensity ultrasound on cell disruption and lipid extraction from high - SciSpace. Available at: [Link]

-

Lipids in cell culture media - Cytiva. Available at: [Link]

-

Complete Sonication Protocol for Cell Lysis | Step-by-Step Guide + Expert Tips - Assay Genie. Available at: [Link]

-

Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed. Available at: [Link]

-

Lipids in Cell Culture Media - ResearchGate. Available at: [Link]

Sources

- 1. 1,2-Dieicosanoyl-sn-glycerol|PKC Activator [benchchem.com]

- 2. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Didecanoyl-Sn-glycerol | Catfishgenome [catfishgenome.org]